molecular formula C9H17NO2 B1589416 Ethyl 1-methylpiperidine-4-carboxylate CAS No. 24252-37-7

Ethyl 1-methylpiperidine-4-carboxylate

Cat. No.: B1589416
CAS No.: 24252-37-7
M. Wt: 171.24 g/mol
InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-4-carboxylate, also known as 1-methylpiperidine-4-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Ethyl 1-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of piperidine derivatives. These derivatives are known to inhibit enzymes such as enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli . The compound also interacts with GABAA receptors, acting as an agonist . These interactions are crucial for its application in developing pharmaceuticals targeting bacterial infections and neurological disorders.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with GABAA receptors, which play a role in neurotransmission . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. The compound’s role in inhibiting enoyl-ACP reductase also suggests its potential in disrupting bacterial cell wall synthesis, leading to antibacterial effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of enoyl-ACP reductase, it binds to the enzyme’s active site, preventing the reduction of enoyl-ACP to acyl-ACP, a crucial step in fatty acid synthesis in bacteria . Additionally, its agonistic action on GABAA receptors involves binding to the receptor sites, enhancing the inhibitory effects of GABA neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with a flash point of 87.8°C . Long-term studies have shown that it maintains its biochemical activity, although degradation may occur under extreme conditions. Its effects on cellular function, such as enzyme inhibition and receptor activation, remain consistent over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth by targeting enoyl-ACP reductase . At higher doses, toxic effects may be observed, including potential adverse effects on the central nervous system due to its interaction with GABAA receptors . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis and neurotransmission. It interacts with enzymes such as enoyl-ACP reductase, inhibiting fatty acid synthesis in bacteria . The compound’s role as a GABAA receptor agonist also implicates it in neurotransmitter metabolism, affecting the levels of GABA in the nervous system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as bacterial cells or neuronal tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound exhibits subcellular localization that is crucial for its activity. It is directed to specific compartments or organelles, such as the bacterial cell wall or neuronal synapses, through targeting signals and post-translational modifications . This localization enhances its effectiveness in inhibiting bacterial enzymes or modulating neurotransmitter receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylpiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Ethyl 1-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXOOQCMGJBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453777
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24252-37-7
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methylpiperidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl isonipecotate (3.0 g, 19.1 mmol) was added to a mixture of 90% formic acid (10 mL) and 30% aqueous formaldehyde (10 mL, 100 mmol) then the mixture was heated at reflux for 24 h. After cooling, the mixture was concentrated in vacuo to give an oil which was dissolved in dichloromethane. Solid sodium bicarbonate (1 g) was added and the mixture stirred for 1 h then filtered. The filtrate was concentrated in vacuo to afford 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 61%) as a liquid, which was used as such for the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Piperidine-4-carboxylic acid ethyl ester (78 g) was dissolved in MeOH (1.2 L) at RT then formaldehyde (37%, 90 ml) and acetic acid (42 ml) were added and stirred for 2 h. The mixture was cooled to 0° C., NaCNBH3 (70 g) was added, and the mix was stirred for 20 min at 0° C., then overnight at RT. The mixture was cooled to 0° C. then quenched with 6N NaOH. The mixture was concentrated in vacuo to an aqueous layer, which was extracted with EtOAc (4×), brine-washed, dried over Na2SO4, and concentrated in vacuo to provide 1-methylpiperidine-4-carboxylic acid ethyl ester.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (0.80 ml, 11 mmol) was added dropwise to a suspension of the HCl salt of 1-methyl-piperidine-4-carboxylic acid (1.80 g, 10 mmol) in ethanol (25 ml). The reaction mixture was stirred at ambient temperature overnight, then reduced in vacuo and dried by azeotrope with toluene (×3) to give 1-methyl-piperidine-4-carboxylic acid ethyl ester as a colourless solid (1.7 g, 100%). (LC/MS: Rt 0.41, [M+H]+ 172.08).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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